2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles with broad pharmacological relevance, including roles as kinase inhibitors, anticancer agents, and CNS-penetrant compounds . The target compound, 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, features:
- 2-(4-Methoxyphenyl): Enhances lipophilicity and π-π stacking interactions.
- 3,5-Dimethyl groups: Improve metabolic stability and steric shielding.
- 7-(4-Pyridin-2-ylpiperazin-1-yl): A piperazine-linked pyridine moiety, often associated with improved solubility and receptor binding .
This scaffold is synthesized via Pd-catalyzed sequential arylation and SNAr reactions, as described for related pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-5-11-25-21)30-24(26-17)18(2)23(27-30)19-7-9-20(31-3)10-8-19/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJSOFTZQMCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride introduces reactive sites at positions 5 and 7, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield).
Table 1: Key Intermediates in Core Synthesis
| Intermediate | Reagents/Conditions | Yield | Role |
|---|---|---|---|
| 1 | Diethyl malonate, NaOEt, reflux | 89% | Dihydroxy core |
| 2 | POCl₃, 110°C, 4h | 61% | Dichloro derivative |
Functionalization at C(5) and C(7)
The chlorine atoms at positions 5 and 7 enable nucleophilic substitution. Morpholine reacts selectively with 2 at position 7 due to higher reactivity, forming 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) (94% yield). Position 5 is then functionalized via Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, introducing the 4-methoxyphenyl group (72–85% yield).
Reductive Amination for Piperazine Attachment
Aldehyde Intermediate Preparation
The C(7) morpholino group in 3 is deprotected to a hydroxyl group via acid hydrolysis, followed by oxidation using MnO₂ to form aldehyde 4 (Scheme 3 in). This aldehyde serves as a key electrophile for reductive amination.
Coupling with 4-Pyridin-2-ylpiperazine
Reductive amination of 4 with 4-pyridin-2-ylpiperazine employs sodium cyanoborohydride in methanol under nitrogen, achieving 68–75% yield. Microwave-assisted conditions (100°C, 20 min) enhance reaction efficiency, reducing side products.
Table 2: Reductive Amination Optimization
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Conventional (MeOH, 12h) | 12h | 68% | 92% |
| Microwave (100°C) | 20min | 75% | 98% |
Final Derivatization and Purification
Methylation at C(3) and C(5)
Methyl groups are introduced at positions 3 and 5 via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane (82% yield). This step ensures steric and electronic stabilization of the heterocycle.
Crystallization and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. Structural confirmation employs -NMR (δ 2.35 ppm for CH₃), -NMR, and HRMS. X-ray crystallography validates the planar pyrazolo[1,5-a]pyrimidine core and piperazine orientation.
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Methods
Conventional heating requires 12–24h for reductive amination, whereas microwave irradiation reduces this to 20–30min with comparable yields. Energy consumption decreases by 40%, making the latter preferable for scale-up.
Chlorination Efficiency
Phosphorus oxychloride outperforms PCl₅ in dichlorination, achieving 61% vs. 45% yield for 2 . Excess POCl₃ (3 eq.) minimizes byproducts like phosphoramidates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its role as a pharmacological agent with potential applications in treating various diseases. Its structure suggests it may interact with multiple biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:
- Mechanism of Action : It is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce the viability of cancer cells such as breast and lung cancer cells.
Neurological Disorders
The structural features of the compound suggest potential neuroprotective effects:
- Mechanism : It may modulate neurotransmitter systems or exhibit anti-inflammatory properties that protect neuronal cells from damage.
- Research Findings : Preliminary studies indicate that the compound could be beneficial in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
The biological activity of this compound has been assessed through various assays:
| Activity Type | Assay Type | Results |
|---|---|---|
| Anticancer | MTT Assay | Significant cytotoxicity observed |
| Antimicrobial | Disk Diffusion | Effective against specific pathogens |
| Neuroprotective | Cell Viability Assay | Increased cell survival rates |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-aryl group significantly influences bioactivity and physicochemical properties:
The 4-methoxyphenyl group in the target compound improves blood-brain barrier penetration compared to non-methoxy analogues, as seen in CNS-targeting pyrazolo[1,5-a]pyrimidines .
Substituent Variations at Positions 3 and 5
Methyl groups at positions 3 and 5 are common for metabolic stability:
The 3,5-dimethyl configuration in the target compound minimizes hydrogen bond donors, reducing efflux pump recognition .
Substituent Variations at Position 7
The 7-position is critical for modulating receptor affinity and solubility:
The 4-pyridin-2-ylpiperazinyl group in the target compound enhances solubility and enables hydrogen bonding with kinase active sites .
Pharmacological Comparisons
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivities:
The target compound’s low-nanomolar kinase inhibition contrasts with the micromolar cytotoxic activities of other analogues, highlighting its selectivity .
Biological Activity
The compound 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antitrypanosomal effects, and potential as a selective inhibitor of phosphoinositide 3-kinase (PI3K).
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group and a pyridine moiety, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally related to our compound were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 7i | HepG2 | 7.84 ± 0.6 |
| 7i | MCF7 | 5.63 ± 0.4 |
| 7i | HeLa | 3.71 ± 0.1 |
These results indicate that the compound exhibits potent cytotoxicity against liver (HepG2), breast (MCF7), and cervical (HeLa) cancer cells .
Antitrypanosomal Activity
The antitrypanosomal activity of the compound was assessed against Trypanosoma brucei rhodesiense. The IC50 value for the compound was found to be significantly low, indicating high potency:
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 13 | 0.38 | 23 | >60 |
This demonstrates that the compound is over 60 times more selective for trypanosomes compared to mammalian cells .
PI3K Inhibition
The compound has also been investigated for its potential as a selective inhibitor of PI3K. In a study assessing various derivatives, the following results were observed:
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| CPL302415 | 18 | PI3Kα/δ = 79 |
| PI3Kβ/δ = 1415 | ||
| PI3Kγ/δ = 939 |
These findings suggest that modifications in the structure can lead to enhanced selectivity and potency against specific PI3K isoforms .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. Notably, one study synthesized multiple compounds and assessed their anticancer activity through molecular docking techniques, revealing critical interactions with enzyme active sites that enhance their efficacy .
In another research effort aimed at developing antitubercular agents, derivatives similar to our compound were synthesized and evaluated for their biological activity against tuberculosis bacteria . Such studies highlight the versatility of pyrazolo[1,5-a]pyrimidines in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for functionalizing position 7 of pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Position 7 functionalization often involves nucleophilic substitution or coupling reactions. For example, reacting silylformamidine derivatives with intermediates under inert conditions (e.g., benzene solvent, stirring) yields substituted products. Solvent choice (e.g., methanol vs. ether) and temperature control (reflux vs. room temperature) significantly affect reaction efficiency and purity . NMR (¹H, ¹³C) and X-ray crystallography are critical for structural validation .
Q. How is the pyrazolo[1,5-a]pyrimidine core synthesized, and what precursors are typically used?
- Methodological Answer : The core is synthesized via cyclization of precursors like 3-amino-4,5-dimethylpyrazole with β-diketones or α,β-unsaturated carbonyl compounds. For example, cyclization in pyridine under reflux conditions produces the pyrazolo[1,5-a]pyrimidine scaffold, with yields optimized by controlling stoichiometry and reaction time .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : ¹H and ¹³C NMR are primary tools for confirming substituent positions and regiochemistry. X-ray crystallography resolves ambiguities in stereochemistry, as seen in studies where single-crystal structures confirmed non-planar conformations of substituents (e.g., trifluoromethyl groups) . Mass spectrometry and elemental analysis validate molecular formulas .
Advanced Research Questions
Q. How do structural modifications at position 7 influence biological activity, and what contradictions exist in reported data?
- Methodological Answer : Substituents like piperazine or pyridinyl groups at position 7 enhance receptor binding (e.g., kinase inhibition ). However, contradictory data arise from assay variability. For instance, trifluoromethyl groups improve metabolic stability but may reduce solubility, complicating in vitro vs. in vivo correlations . Systematic SAR studies using isosteric replacements (e.g., morpholinyl vs. tetrahydropyranyl) are recommended to resolve discrepancies .
Q. What experimental strategies address low reproducibility in synthesizing N-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Reproducibility issues often stem from moisture-sensitive intermediates or side reactions. Strategies include:
- Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
- Purifying intermediates via column chromatography before coupling reactions.
- Validating reaction progress with TLC or in situ IR spectroscopy .
Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine derivatives with improved selectivity?
- Methodological Answer : Density functional theory (DFT) predicts electronic effects of substituents (e.g., methoxy vs. chloro groups) on binding affinity. Molecular docking with target proteins (e.g., KDR kinase) identifies steric clashes or favorable interactions. For example, π-π stacking with phenyl groups and hydrogen bonding with pyridinyl-N are critical for selectivity .
Q. What are the challenges in interpreting tautomeric equilibria of pyrazolo[1,5-a]pyrimidines, and how do they affect biological assays?
- Methodological Answer : Tautomerism between pyrazole and pyrimidine rings complicates NMR interpretation. Variable-temperature NMR or X-ray crystallography can stabilize dominant tautomers. Biological assays may misattribute activity to the wrong tautomer; using deuterated solvents or fixed analogs (e.g., methyl blocking groups) clarifies contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
